(1-Aminomethyl-cyclohexyl)-diethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

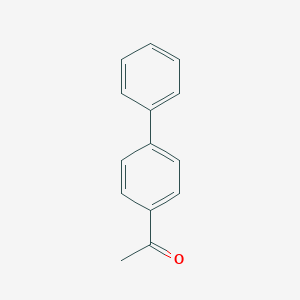

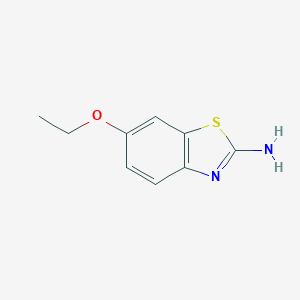

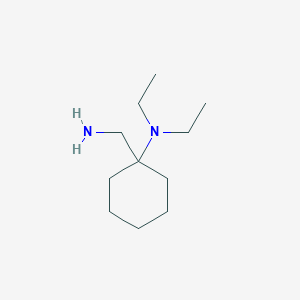

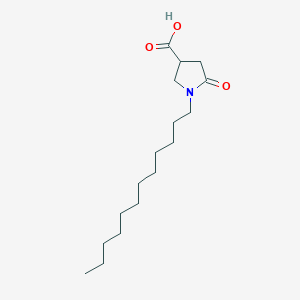

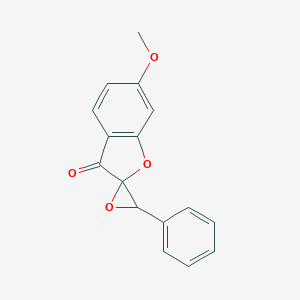

“(1-Aminomethyl-cyclohexyl)-diethyl-amine” is a chemical compound with the molecular formula C11H24N2 . It is used in scientific research, including drug synthesis, catalysis, and organic transformations.

Molecular Structure Analysis

The molecular structure of “(1-Aminomethyl-cyclohexyl)-diethyl-amine” can be analyzed using tools like MolView . The compound has a cyclohexane ring with an aminomethyl group and a diethylamine group attached to it .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Ikram et al. (2015) detailed the synthesis and characterization of Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and its transition metal complexes. These compounds exhibited antioxidant properties and selective xanthine oxidase inhibitory activities, demonstrating potential for therapeutic applications. The zinc complex, in particular, showed notable enzyme inhibitory activity, offering insights into structure-activity relationships through molecular modeling studies Ikram et al., 2015.

Catalytic Activity

- Research on chiral bis(olefin)amine rhodium(I) complexes by Zweifel et al. (2009) explored their use in transfer hydrogenation reactions. The study highlighted the importance of tightly bound olefinic binding sites and a pronounced saw-horse-type structure for catalytic activity, although enantiomeric excesses remained modest. This work contributes to the understanding of transition metal complex catalysis in organic synthesis Zweifel et al., 2009.

Chemical Shifts Prediction in Amines

- Basso et al. (2007) conducted a study on the prediction of ^1H chemical shifts in amines, using both semiempirical and ab initio methods. The research provided valuable data for understanding the influence of the amino group on chemical shifts, aiding in the interpretation of complex NMR spectra in organic chemistry Basso et al., 2007.

Aminocarbonylation Reactions

- Müller et al. (2005) investigated the aminocarbonylation of iodoalkenes and iodobenzene using amino acid esters, under both conventional conditions and in ionic liquids. This study showcased an efficient method for synthesizing carboxamides, highlighting the versatility of amino acid esters as nucleophiles in palladium-catalyzed reactions Müller et al., 2005.

Aminomethylation Reactions

- A novel approach to the aminomethylation of aminoalkenes was developed by Li et al. (2017), utilizing aminals as both aminomethylation reagents and oxidants. This method facilitated the synthesis of important building blocks like 2-(2-aminoethyl)indoles and pyrrolidines, demonstrating a unique pathway towards complex amine derivatives Li et al., 2017.

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(aminomethyl)-N,N-diethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(4-2)11(10-12)8-6-5-7-9-11/h3-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFZQQDMUXFKDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1(CCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429302 |

Source

|

| Record name | 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminomethyl-cyclohexyl)-diethyl-amine | |

CAS RN |

131466-47-2 |

Source

|

| Record name | 1-(Diethylamino)cyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131466-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)